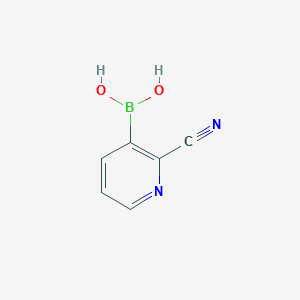
3-Acetamido-3-(3-chlorophenyl)propanoic acid
Vue d'ensemble
Description
“3-Acetamido-3-(3-chlorophenyl)propanoic acid” is a specialty chemical . It is also known as “(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid” with a CAS Number of 55478-55-2 . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Acetamido-3-(3-chlorophenyl)propanoic acid” can be represented by the formula C11H12ClNO3 . High-quality images of its 3-dimensional molecular structures, molecular surfaces, and molecular orbitals have been generated based on quantum chemical computations .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Acetamido-3-(3-chlorophenyl)propanoic acid” include a molecular weight of 241.67 , a density of 1.3±0.1 g/cm3 , and a boiling point of 306.6±17.0 °C at 760 mmHg . It appears as a solid at room temperature .Applications De Recherche Scientifique
Insect Growth Regulation : Devi and Awasthi (2022) synthesized and studied a compound structurally similar to 3-Acetamido-3-(3-chlorophenyl)propanoic acid, named Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, for its potential as an insect growth regulator. The compound was tested against the fifth instar of Galleria mellonella and compared with pyriproxyfen, a commercial insect growth regulator. The study used computational and structural parameters, including molecular geometry, vibrational frequencies, and ligand-receptor interactions, to understand its effectiveness (Devi & Awasthi, 2022).
Synthesis and Structural Analysis : Another study by Kao (1956) explored the synthesis of compounds structurally related to chloramphenicol, which include derivatives of 3-Acetamido-3-(3-chlorophenyl)propanoic acid. The study aimed to investigate the relationship between biological action and chemical constitution of antibiotics (Kao, 1956).
Ligand-Protein Interactions : Mary et al. (2020) studied several compounds, including N -(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, for their vibrational spectra, electronic properties, and ligand-protein interactions. The research also analyzed their potential as photosensitizers in dye-sensitized solar cells, highlighting their light harvesting efficiency and photovoltaic efficiency (Mary et al., 2020).
Polythiophenes and DNA Binding : Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, which included a structure analogous to 3-Acetamido-3-(3-chlorophenyl)propanoic acid. This polymer demonstrated potential as a theranostic gene delivery vehicle due to its ability to bind DNA (Carreon et al., 2014).
Antibacterial Agents Synthesis : Desai et al. (2008) synthesized various acetamide analogs, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, and evaluated their antibacterial activity. The study also conducted quantitative structure-activity relationship (QSAR) studies to understand the impact of structural and physicochemical parameters on antibacterial efficacy (Desai et al., 2008).
Safety and Hazards
Orientations Futures
While specific future directions for “3-Acetamido-3-(3-chlorophenyl)propanoic acid” are not mentioned in the available literature, the compound’s unique structure and properties suggest potential for further scientific research and development . It could be explored in various fields such as pharmaceuticals, specialty chemicals, and more .
Propriétés
IUPAC Name |
3-acetamido-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVOCOOEULXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661385 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
CAS RN |
886363-77-5 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)

